molecular formula C8H8ClF3N2 B14846905 2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine

2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine

Cat. No.: B14846905
M. Wt: 224.61 g/mol
InChI Key: ZTUJLNXRUODVRK-UHFFFAOYSA-N
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Description

2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyridine ring, with an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.

    Nucleophilic Substitution: The chloro group in the starting material is substituted with an ethanamine group through a nucleophilic substitution reaction.

    Reaction Conditions: This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is typically performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in large reactors.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its unique chemical properties, which enable it to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of chloro and trifluoromethyl groups attached to the pyridine ring, along with the ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-7-6(8(10,11)12)3-5(1-2-13)4-14-7/h3-4H,1-2,13H2

InChI Key

ZTUJLNXRUODVRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)CCN

Origin of Product

United States

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